Prunasin

描述

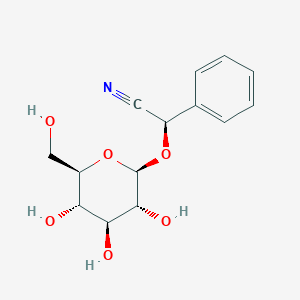

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSZEJFBGODIJW-GMDXDWKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018995 | |

| Record name | Prunasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-18-3 | |

| Record name | Prunasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prunasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prunasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-D-glucopyranosyloxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUNASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14W4BPM5FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 148 °C | |

| Record name | Prunasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Prunasin

This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and metabolic pathways of Prunasin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a cyanogenic glycoside, a class of secondary metabolites found in numerous plant species.[1][2] Chemically, it is the glucoside of (R)-mandelonitrile.[3] this compound plays a significant role in plant defense mechanisms by releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[1][4] It is a precursor to the diglucoside amygdalin, another well-known cyanogenic glycoside.[3][5][6][7] This guide delves into the core chemical and biological aspects of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile, is characterized by a mandelonitrile aglycone linked to a glucose molecule via a β-glycosidic bond.[3] Its stereoisomer is Sambunigrin, which has the (S)-configuration at the benzylic carbon.[8]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile[3] |

| Systematic IUPAC Name | (R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}acetonitrile[3] |

| CAS Number | 99-18-3[3][9] |

| PubChem CID | 119033[3][9] |

| ChEBI ID | CHEBI:17396[3][9] |

| InChI | InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1[3][9] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3][9] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in Table 2.

| Property | Value |

| Chemical Formula | C14H17NO6[3][9] |

| Molar Mass | 295.291 g·mol−1[3] |

| Appearance | Solid[10] |

| Melting Point | 122 - 123 °C[10] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-phenylalanine.[2][3][5] The pathway primarily involves two cytochrome P450 (CYP) enzymes and a UDP-glucosyltransferase (UGT).[3]

Biosynthetic Pathway in Prunus species

In species such as Prunus dulcis (almond), the biosynthesis proceeds as follows:

-

Hydroxylation and Decarboxylation: L-phenylalanine is converted to phenylacetaldoxime by the enzyme CYP79D16.[1][3]

-

Conversion to Mandelonitrile: Phenylacetaldoxime is then converted to mandelonitrile by the enzyme CYP71AN24.[1][3][5]

-

Glycosylation: Finally, mandelonitrile is glycosylated by UGT85A19 or UGT94AF3 using UDP-glucose to form (R)-prunasin.[3][5]

Metabolic Pathways

This compound can be further metabolized into amygdalin or catabolized to release hydrogen cyanide.

Conversion to Amygdalin

This compound is the direct precursor to amygdalin.[6] This conversion is catalyzed by the UDP-glucosyltransferases UGT94AF1 or UGT94AF2, which add a second glucose molecule.[3]

Catabolism and Cyanogenesis

The breakdown of this compound, known as cyanogenesis, is a two-step enzymatic process:

-

Hydrolysis to Mandelonitrile: this compound is hydrolyzed by this compound hydrolase, a specific β-glucosidase, to yield D-glucose and mandelonitrile.[3][5][7]

-

Dissociation of Mandelonitrile: Mandelonitrile is unstable and can spontaneously or enzymatically (catalyzed by mandelonitrile lyase) dissociate into benzaldehyde and toxic hydrogen cyanide.[3][5][7]

Experimental Protocols

Enzymatic Synthesis of this compound (In Vitro)

This protocol outlines the key steps for the in vitro biosynthesis of this compound from L-phenylalanine, based on the characterized enzymatic pathway.

Materials:

-

L-phenylalanine

-

CYP79D16 enzyme (recombinantly expressed)

-

CYP71AN24 enzyme (recombinantly expressed)

-

UGT85A19 or UGT94AF3 enzyme (recombinantly expressed)

-

UDP-glucose

-

NADPH

-

Cytochrome P450 reductase

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

-

Step 1: Phenylacetaldoxime Synthesis:

-

Set up a reaction mixture containing L-phenylalanine, CYP79D16, NADPH, and cytochrome P450 reductase in the reaction buffer.

-

Incubate at an optimal temperature (e.g., 30°C) for a specified time.

-

Monitor the formation of phenylacetaldoxime using HPLC or LC-MS.

-

-

Step 2: Mandelonitrile Synthesis:

-

To the reaction mixture from Step 1, add the CYP71AN24 enzyme.

-

Continue incubation and monitor the conversion of phenylacetaldoxime to mandelonitrile.

-

-

Step 3: this compound Synthesis:

-

Add UDP-glucose and the UGT85A19 or UGT94AF3 enzyme to the reaction mixture containing mandelonitrile.

-

Incubate to allow for the glycosylation of mandelonitrile to this compound.

-

The final product, this compound, can be purified using techniques like column chromatography followed by identification and quantification using NMR and MS.

-

Quantitative Analysis by ¹H-NMR Spectroscopy

This method allows for the quantification of this compound in plant extracts.[11]

Sample Preparation:

-

Lyophilize plant material (e.g., leaves).

-

Extract the powdered material with a solvent mixture such as methanol-d4 and a phosphate buffer in D2O (e.g., pH 6.0).

-

Include an internal standard with a known concentration for quantification.

-

Centrifuge the extract to remove solid debris and use the supernatant for NMR analysis.

NMR Acquisition Parameters (Example):

-

Spectrometer: 400 MHz or higher

-

Solvent: Methanol-d4/D2O buffer

-

Pulse Program: Standard 1D proton experiment with water suppression.

-

Relaxation Delay (d1): A long delay (e.g., 15 seconds) is crucial for accurate quantification to ensure full relaxation of the protons.[11]

-

Number of Scans: Sufficient scans (e.g., 128) to achieve a good signal-to-noise ratio.

Data Analysis:

-

Identify the characteristic singlet signal for the anomeric proton of this compound.

-

Integrate the area of this signal and compare it to the integral of the known internal standard to calculate the concentration of this compound in the sample.

-

2D NMR techniques like HMBC can be used to confirm the identity of this compound in complex mixtures by observing correlations between key protons and carbons.[11]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for the structural elucidation and quantification of this compound.

¹H-NMR and ¹³C-NMR Data

The following table summarizes representative chemical shifts for this compound. Note that values can vary slightly depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone | ||

| C-α (benzylic CH) | ~5.9 | ~68 |

| C-CN (nitrile) | - | ~118 |

| Aromatic C | ~7.4-7.5 | ~127-135 |

| Glycone (Glucose) | ||

| H-1' (anomeric) | ~4.9 | ~102 |

| H-2' - H-6' | ~3.2-3.9 | ~61-77 |

Biological Significance and Toxicity

This compound's primary role in plants is as a defense compound.[1] The release of hydrogen cyanide upon tissue damage deters herbivores and pathogens.[4] The toxicity of this compound is directly linked to this release of cyanide, which is a potent inhibitor of cellular respiration.[3][4] The accumulation of this compound and its conversion to amygdalin are key factors in determining the bitterness and toxicity of kernels in Prunus species, such as almonds.[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Accumulation Pattern of Amygdalin and this compound and Its Correlation with Fruit and Kernel Agronomic Characteristics during Apricot (Prunus armeniaca L.) Kernel Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound Hydrolases during Fruit Development in Sweet and Bitter Almonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C14H17NO6 | CID 119033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Prulaurasin | C14H17NO6 | CID 120639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Prunasin as a Precursor to Amygdalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of amygdalin, a cyanogenic diglucoside, with a specific focus on the pivotal role of its precursor, prunasin. This document details the enzymatic conversions, genetic regulation, and analytical methodologies relevant to the study of these compounds, which are of significant interest in plant biochemistry, food science, and pharmaceutical research.

Introduction

Amygdalin is a prominent cyanogenic glycoside found in the seeds of many members of the Prunus genus, such as bitter almonds, apricots, and peaches. Its biosynthesis is a multi-step enzymatic process in which the monoglucoside this compound serves as a direct precursor. Understanding the conversion of this compound to amygdalin is crucial for applications ranging from modulating the bitterness and toxicity of food products to exploring the potential pharmacological activities of these molecules. This guide summarizes the current knowledge on the amygdalin biosynthetic pathway, presents quantitative data on the accumulation of these compounds, and provides detailed experimental protocols for their analysis.

The Biosynthetic Pathway: From L-Phenylalanine to Amygdalin

The formation of amygdalin begins with the amino acid L-phenylalanine and proceeds through a series of intermediates, with this compound being the key penultimate compound. The pathway involves enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) superfamilies.

The initial steps, leading to the synthesis of this compound, are catalyzed by membrane-bound cytochrome P450 enzymes. L-phenylalanine is converted to mandelonitrile, the aglycone of this compound, through the sequential action of CYP79 and CYP71 family enzymes. Specifically, in almond (Prunus dulcis), PdCYP79D16 and PdCYP71AN24 have been identified as the key enzymes in this conversion[1][2][3]. The expression of these two genes is a critical determinant of whether an almond will be bitter (high amygdalin content) or sweet (low to no amygdalin)[1][3][4]. In sweet almond genotypes, the expression of PdCYP79D16 and PdCYP71AN24 is either undetectable or at very low levels, effectively blocking the pathway at its inception[1][3][4].

Mandelonitrile is then glucosylated to form this compound. This reaction is catalyzed by a UDP-glucosyltransferase, with UGT85A19 being a well-characterized enzyme in this role[5]. More recently, PdUGT94AF3 has also been identified as a monoglucosyl transferase contributing to this compound formation in almond[1][2].

The final and defining step in amygdalin biosynthesis is the addition of a second glucose molecule to this compound. This β(1→6)-O-glycosylation is catalyzed by specific UDP-glucosyltransferases. In almond, PdUGT94AF1 and PdUGT94AF2 have been identified as the enzymes responsible for the conversion of this compound to amygdalin[1][2]. This two-step glucosylation process highlights this compound's central role as the immediate precursor to amygdalin[6][7].

Spatially, the biosynthesis is compartmentalized within the developing almond seed. This compound synthesis primarily occurs in the tegument (seed coat), from where it is transported to the cotyledons (the kernel). It is within the cotyledons that the final glucosylation step to form amygdalin takes place[1][8].

Signaling Pathway Diagram

Quantitative Data on this compound and Amygdalin

The concentrations of this compound and amygdalin vary significantly between bitter and sweet almond varieties, as well as during the developmental stages of the kernel. The following tables summarize representative quantitative data from the literature.

Table 1: Amygdalin and this compound Content in Different Almond Varieties

| Almond Variety | Type | Amygdalin (mg/100g) | This compound (mg/100g) | Reference |

| Atocha | Sweet | 7.65 | Not Reported | [9] |

| Ferraduel | Sweet | 23.37 | Not Reported | [9] |

| Garrigues | Slightly Bitter | 23.37 | Not Reported | [9] |

| Multiple Bitter Varieties | Bitter | up to 375.40 | Not Reported | [9] |

| Common Almond | Sweet | Almost Undetectable | Not Reported | [10][11] |

| Tangut Almond | Bitter | 5450 - 9730 | Not Reported | [10][11] |

| Longstalk Almond | Bitter | 3000 - 4220 | Not Reported | [10][11] |

| Wild Almond | Bitter | 3140 - 6800 | Not Reported | [10][11] |

Table 2: Developmental Accumulation of this compound and Amygdalin in Bitter Apricot Kernels

| Days After Flowering (DAF) | This compound (mg/g DW) | Amygdalin (mg/g DW) | Dominant Cyanogen | Reference |

| Early Stage (<50 DAF) | Initially Increases, then Decreases | Low | This compound | [7] |

| Mid Stage (50-70 DAF) | Declines to Zero | Increases Linearly | Amygdalin | [7] |

| Late Stage (>70 DAF) | Undetectable | High, then plateaus or slowly changes | Amygdalin | [7] |

Experimental Protocols

Accurate quantification of this compound and amygdalin is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound and Amygdalin by HPLC

This protocol is adapted from methodologies described for the analysis of cyanogenic glycosides in Prunus species[7][9][11].

1. Sample Preparation and Extraction: a. Freeze-dry and grind kernel samples to a fine powder. b. For bitter kernels, weigh approximately 0.15 g of the defatted powder. For sweet kernels, use approximately 0.3 g[7]. c. Add 50 mL of methanol to the powder. d. Sonicate the suspension for 30 minutes at 30°C in an ultrasonic bath[7]. e. Centrifuge the extract at 10,000 x g for 15 minutes. f. Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

-

Column: Symmetry C18 or equivalent (e.g., 4.6 x 250 mm)[9][11].

-

Mobile Phase: Isocratic elution with acetonitrile:water (80:20, v/v) or methanol:water (20:80, v/v)[9][11].

-

Detection: UV detector at 218 nm[9].

-

Injection Volume: 10 µL[11].

3. Quantification: a. Prepare standard curves for amygdalin and this compound of known concentrations. b. Identify peaks based on retention times of the standards. Approximate retention times are 3.4 min for amygdalin and 5.7 min for this compound under specific conditions[9]. c. Quantify the compounds by comparing the peak areas of the samples to the standard curves.

Quantification of this compound and Amygdalin by UHPLC-MS/MS

This protocol provides higher sensitivity and selectivity and is based on recently developed methods[5][6].

1. Sample Preparation and Extraction: a. Homogenize 1 g of the sample material with 40 mL of a methanol/water/formic acid (25/74/1, v/v/v) solution on a rotary tumbler for 30 minutes[6]. b. Alternatively, for ultrasonic-assisted extraction (UAE), use a 90:10 (v/v) ethanol/water solvent with a sample mass of 1 g per 10 mL of solvent and sonicate for 150 minutes[5]. c. Centrifuge the extract and collect the supernatant. d. Dilute an aliquot of the supernatant with 1% formic acid or type-1 water[5][6]. e. Filter the diluted extract through a 0.2 µm filter before analysis[5].

2. UHPLC-MS/MS Conditions:

-

Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

Ionization Mode: Electrospray Ionization in positive mode (ESI+).

-

Quantification: Multiple Reaction Monitoring (MRM) mode.

-

Precursor and Product Ions: Specific transitions for amygdalin and this compound need to be determined (e.g., monitoring for [M+Na]+ or [M+NH4]+ adducts)[1][2].

3. Quantification: a. Use matrix-matched calibration standards for accurate quantification. b. An internal standard, such as dhurrin, can be used to improve accuracy[6]. c. The limit of quantitation can be as low as 7.78 µg/L for amygdalin and 51.36 µg/L for this compound with optimized methods[5][12].

Experimental Workflow Diagram

Conclusion

This compound is the indispensable intermediate in the biosynthesis of amygdalin. The conversion of this compound to amygdalin, catalyzed by specific UDP-glucosyltransferases, is the final step in the pathway that leads to the accumulation of high levels of this cyanogenic diglucoside in the kernels of bitter almonds and other Prunus species. The genetic regulation of the initial steps of the pathway, particularly the expression of CYP79D16 and CYP71AN24, is the primary determinant of the bitter or sweet phenotype. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of this compound and amygdalin, facilitating further research into the biochemistry, genetics, and potential applications of these important natural products.

References

- 1. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. LC-MS/MS method development for quantitative analysis of cyanogenic glycosides in elderberry and lipid peroxidation products in mice [mospace.umsystem.edu]

- 4. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, this compound and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wur.nl [wur.nl]

- 7. mdpi.com [mdpi.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Quantification of cyanogenic compounds, amygdalin, this compound, and hydrocyanic acid in almonds (Prunus dulcis Miller) for industrial uses [scielo.org.co]

- 10. Frontiers | Variation in Amygdalin Content in Kernels of Six Almond Species (Prunus spp. L.) Distributed in China [frontiersin.org]

- 11. Variation in Amygdalin Content in Kernels of Six Almond Species (Prunus spp. L.) Distributed in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, this compound and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bitter Truth: A Technical Guide to Cyanide Release from Prunasin Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Prunasin, a cyanogenic glycoside prevalent in species of the Prunus genus, such as almonds, cherries, and apricots, serves as a key component of a plant's chemical defense mechanism. Upon tissue disruption, this compound undergoes enzymatic hydrolysis, culminating in the release of toxic hydrogen cyanide (HCN). This process, known as cyanogenesis, is of significant interest to researchers in toxicology, plant biology, and drug development due to its implications for food safety, herbivory, and the potential for targeted therapeutic applications. This technical guide provides an in-depth exploration of the cyanide release mechanism from this compound hydrolysis, detailing the enzymatic cascade, chemical instability of intermediates, quantitative data, and experimental protocols for its investigation.

The Two-Step Enzymatic Cascade of this compound Hydrolysis

The release of cyanide from this compound is not a single event but a sequential, two-step enzymatic process. This cascade involves the coordinated action of two key enzymes: this compound hydrolase and mandelonitrile lyase.

-

Step 1: Glycosidic Bond Cleavage by this compound Hydrolase. The initial step is the hydrolysis of the β-glycosidic bond in this compound. This reaction is catalyzed by This compound hydrolase (EC 3.2.1.21), a specific type of β-glucosidase. This enzymatic action cleaves the sugar moiety (glucose) from this compound, yielding mandelonitrile and D-glucose.[1]

-

Step 2: Dissociation of Mandelonitrile by Mandelonitrile Lyase. The product of the first reaction, mandelonitrile, is an unstable α-hydroxynitrile. Its decomposition is significantly accelerated by the enzyme mandelonitrile lyase (EC 4.1.2.10). This enzyme catalyzes the dissociation of mandelonitrile into benzaldehyde and hydrogen cyanide.[2]

The Unstable Intermediate: Mandelonitrile

Mandelonitrile is a critical, yet transient, intermediate in the cyanide release pathway. Its stability is highly dependent on pH. Under neutral to alkaline conditions, mandelonitrile is unstable and spontaneously decomposes to benzaldehyde and hydrogen cyanide. However, it exhibits greater stability in acidic environments. This pH-dependent stability is a crucial factor in both in vitro experimental design and in vivo toxicological considerations.

Below is a diagram illustrating the enzymatic hydrolysis of this compound.

Caption: Enzymatic cascade of this compound hydrolysis leading to cyanide release.

Quantitative Data

The efficiency of cyanide release from this compound is governed by the kinetic parameters of the involved enzymes and the stability of mandelonitrile. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of this compound Hydrolase

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg protein) | Optimal pH | Reference |

| Almond (Prunus dulcis) | This compound | 1.1 | 5.24 x 106 | 7.0 | [3] |

| Black Cherry (Prunus serotina) Isozyme PH I | (R)-prunasin | 1.73 | Not Reported | 5.0 | [1] |

| Black Cherry (Prunus serotina) Isozyme PH IIa | (R)-prunasin | 2.3 | Not Reported | 5.0 | [1] |

| Black Cherry (Prunus serotina) Isozyme PH IIb | (R)-prunasin | 1.35 | Not Reported | 5.0 | [1] |

Table 2: Properties of Mandelonitrile Lyase

| Enzyme Source | Optimal pH | Reference |

| General | 5.5 - 6.0 | [2] |

Table 3: Stability of Mandelonitrile

| Condition | Observation | Reference |

| Neutral pH | Unstable, decomposes | [4] |

| Acidic pH (e.g., 4.5) | More stable | [5] |

Experimental Protocols

Accurate quantification of this compound and the released cyanide is essential for research in this field. Below are detailed methodologies for key experiments.

Protocol 1: Enzymatic Assay of this compound Hydrolase Activity (Spectrophotometric Method)

This protocol is adapted from a continuous spectrophotometric assay.[3]

1. Principle: The hydrolysis of this compound to mandelonitrile is monitored by measuring the increase in absorbance at 282 nm, which is characteristic of mandelonitrile.

2. Materials:

-

This compound (substrate)

-

Purified or crude enzyme extract containing this compound hydrolase

-

100 mM Phosphate buffer, pH 7.0

-

Quartz cuvettes

-

UV-Vis spectrophotometer

3. Procedure:

-

Prepare a stock solution of this compound in the phosphate buffer.

-

Set the spectrophotometer to read absorbance at 282 nm and maintain the temperature at 25°C.

-

To a quartz cuvette, add 1 mL of the phosphate buffer and the enzyme extract.

-

Initiate the reaction by adding a known concentration of the this compound stock solution to the cuvette and mix quickly.

-

Immediately start recording the change in absorbance at 282 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar absorption coefficient of mandelonitrile (1360 M-1 cm-1 at 282 nm).[3]

4. Data Analysis:

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of mandelonitrile per minute under the specified conditions.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying this compound concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in plant extracts.

1. Principle: this compound is separated from other components in a sample extract by reverse-phase HPLC and quantified by UV detection.

2. Materials:

-

Plant material (e.g., ground seeds, leaves)

-

Methanol or ethanol for extraction

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or other appropriate mobile phase modifier

-

This compound standard

-

HPLC system with a C18 column and UV detector

3. Procedure:

-

Extraction:

-

Homogenize a known weight of the plant material.

-

Extract with a suitable solvent (e.g., 80% methanol) using sonication or shaking.

-

Centrifuge the extract and collect the supernatant.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Elute with a mobile phase gradient of water and acetonitrile (with or without a modifier like formic acid).

-

Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., 210-220 nm).

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

-

Protocol 3: Determination of Cyanide Release using the Picrate Method

This is a colorimetric method for the qualitative or semi-quantitative determination of hydrogen cyanide.

1. Principle: Hydrogen cyanide released from the sample reacts with picric acid on a paper strip to form a reddish-brown colored compound, isopurpurin. The intensity of the color is proportional to the amount of cyanide released.

2. Materials:

-

Sample containing this compound and β-glucosidase (or add exogenous enzyme)

-

Picrate paper strips (prepared by soaking filter paper in a saturated picric acid solution, then in 10% sodium carbonate solution, and air-drying)

-

Toluene or chloroform

-

Sealed reaction vials

3. Procedure:

-

Place the sample in a reaction vial.

-

Add a few drops of toluene or chloroform to disrupt cell membranes and facilitate the enzymatic reaction.

-

If the sample lacks endogenous β-glucosidase, add a solution of the enzyme (e.g., from almonds).

-

Suspend a picrate paper strip in the headspace of the vial, ensuring it does not touch the sample.

-

Seal the vial and incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

-

Observe the color change of the picrate paper. A change from yellow to orange or reddish-brown indicates the presence of cyanide.

4. Data Analysis:

-

For semi-quantitative analysis, the color intensity can be compared to a set of standards with known cyanide concentrations.

-

For quantitative analysis, the colored compound can be eluted from the paper and the absorbance measured with a spectrophotometer.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the cyanide release mechanism and a typical experimental workflow for its investigation.

Caption: Logical flow of cyanogenesis upon tissue disruption.

Caption: General experimental workflow for studying this compound hydrolysis.

Conclusion

The release of cyanide from this compound is a well-defined two-step enzymatic process orchestrated by this compound hydrolase and mandelonitrile lyase. The instability of the intermediate, mandelonitrile, particularly at neutral pH, is a critical factor influencing the rate and extent of cyanide release. Understanding the kinetics of these enzymes and the factors affecting mandelonitrile stability is paramount for accurately assessing the cyanogenic potential of various plant materials. The experimental protocols provided in this guide offer robust methods for the quantification of this compound and the released cyanide, enabling further research into the toxicological and potential therapeutic aspects of this fascinating biological pathway.

References

- 1. Isolation and characterization of multiple forms of this compound hydrolase from black cherry (Prunus serotina Ehrh.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Microheterogeneity and Aglycone Specificity-Conferring Residues of Black Cherry this compound Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous spectrophotometric assays for beta-glucosidases acting on the plant glucosides L-picein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Prunasin: A Comprehensive Toxicological Profile and Analysis of Potential Health Risks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunasin, a cyanogenic glycoside found in a variety of plant species, notably in the genus Prunus, presents a significant toxicological profile primarily due to its metabolic conversion to hydrogen cyanide (HCN). This technical guide provides an in-depth analysis of the toxicological properties of this compound, its mechanism of action, and the potential health risks associated with exposure. The document summarizes available quantitative toxicological data, outlines detailed experimental protocols for assessing its toxicity, and visualizes key metabolic and signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and food safety assessment.

Introduction

This compound, chemically (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile, is a monoglycosidic cyanogenic glycoside.[1] It is a precursor to amygdalin, a more complex cyanogenic glycoside.[1][2] The inherent toxicity of this compound is not due to the molecule itself but rather its enzymatic hydrolysis, which releases hydrogen cyanide, a potent metabolic inhibitor.[1] This process can occur through the action of β-glucosidases present in the plant material or by the gut microflora in humans and animals.[3] Given its presence in various food sources, including bitter almonds and the kernels of stone fruits, a thorough understanding of its toxicological profile is imperative for assessing potential health risks.

Toxicological Profile

The toxicological effects of this compound are inextricably linked to the in vivo release of hydrogen cyanide. Therefore, the toxicological data for HCN is paramount in understanding the potential health risks of this compound exposure.

Acute Toxicity

Table 1: Acute Toxicity Data for Hydrogen Cyanide (HCN)

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 0.5 - 3.5 mg/kg body weight | Human (estimated) | Oral | [4] |

| LC50 | 100-300 ppm (1 hour) | Human | Inhalation | [5] |

| LD50 | 3.7 mg/kg body weight | Rat | Oral (as KCN) | [5] |

Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL)

Data on the chronic toxicity of this compound is limited. The European Food Safety Authority (EFSA) has established an Acute Reference Dose (ARfD) for cyanide, which is relevant for assessing the risk from cyanogenic glycosides like this compound.

Table 2: Guideline Values for Cyanide Exposure

| Parameter | Value | Agency | Comments |

| Acute Reference Dose (ARfD) | 20 µg/kg body weight | EFSA | This value is for total hydrocyanic acid, including that bound in cyanogenic glycosides. |

Mechanism of Toxicity

The primary mechanism of this compound toxicity involves the enzymatic hydrolysis to mandelonitrile, which then rapidly decomposes to benzaldehyde and hydrogen cyanide.[1]

Metabolic Pathway of this compound

The metabolic pathway of this compound involves several enzymatic steps leading to the release of hydrogen cyanide.

Cellular Mechanism of Cyanide Toxicity

Hydrogen cyanide exerts its toxic effect at the cellular level by inhibiting the mitochondrial electron transport chain. Specifically, cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), preventing the transfer of electrons to oxygen.[5] This inhibition halts aerobic respiration, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism, resulting in cellular hypoxia and lactic acidosis.

Potential Health Risks

Exposure to this compound-containing materials can lead to cyanide poisoning, with the severity depending on the dose and duration of exposure.

Acute Poisoning

Symptoms of acute cyanide poisoning can appear rapidly and include headache, dizziness, nausea, vomiting, rapid breathing, a rapid heart rate, weakness, and confusion.[5] In severe cases, it can lead to convulsions, loss of consciousness, coma, and death.

Chronic Exposure

Chronic exposure to lower levels of cyanogenic glycosides has been associated with neurological disorders, such as tropical ataxic neuropathy and konzo, particularly in populations with a diet deficient in sulfur-containing amino acids, which are necessary for cyanide detoxification.

Experimental Protocols

The following sections detail standardized methodologies for assessing the toxicological properties of a substance like this compound. These are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dose for the next step.

Procedure:

-

Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a substance on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the test substance for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

The toxicological profile of this compound is fundamentally linked to its capacity to release hydrogen cyanide upon hydrolysis. While specific quantitative toxicity data for this compound is scarce, the extensive knowledge of cyanide toxicology provides a robust framework for assessing the potential health risks. Acute exposure poses a significant danger of rapid-onset systemic poisoning, while chronic exposure may lead to neurological effects. The experimental protocols outlined in this guide provide a standardized approach for the toxicological evaluation of this compound and other cyanogenic glycosides. For professionals in drug development and food safety, it is crucial to consider the potential for cyanide release from any this compound-containing material and to conduct thorough risk assessments based on the principles and data presented in this document. Further research is warranted to determine the specific toxicokinetics and toxicodynamics of this compound to refine these risk assessments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrolases during fruit development in sweet and bitter almonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mpi.govt.nz [mpi.govt.nz]

- 5. enamine.net [enamine.net]

The Historical Unveiling of Prunasin: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and isolation of Prunasin, a cyanogenic glycoside of significant interest in plant biochemistry and pharmacology. We will explore the pioneering work that led to its identification, the classical methods employed for its extraction and characterization, and the early understanding of its chemical nature. This document aims to provide a comprehensive resource for researchers by presenting historical data in a structured format, detailing early experimental protocols, and visualizing the logical workflows and biosynthetic pathways as understood in their historical and modern contexts.

Discovery and Early Characterization

The discovery of this compound is credited to the French pharmacist and chemist, H. Hérissey. In 1905, he reported the isolation of a new cyanogenic glycoside from the bark of the bird cherry (Prunus padus). He later also isolated the same compound from the leaves of the cherry laurel (Prunus laurocerasus). This discovery was a significant step in understanding the distribution and diversity of cyanogenic compounds in the plant kingdom, distinguishing it from the already known amygdalin, which was first isolated from bitter almonds in 1830[1].

Hérissey's initial characterization of this compound laid the groundwork for understanding its chemical structure. Through enzymatic hydrolysis using emulsin, a mixture of β-glucosidases, he demonstrated that this compound breaks down into three components: D-glucose, benzaldehyde, and hydrocyanic acid (HCN). This fundamental experiment revealed that this compound is a glucoside of mandelonitrile.

Physicochemical Properties

Early 20th-century researchers meticulously documented the physical and chemical properties of newly isolated compounds. The following table summarizes the key physicochemical data for this compound as reported in early and modern literature.

| Property | Reported Value(s) | Source(s) |

| Melting Point | 147-148 °C | [2] |

| Molecular Formula | C₁₄H₁₇NO₆ | [3] |

| Molar Mass | 295.29 g/mol | [3] |

| Optical Rotation | Varies with source and solvent | - |

Historical Experimental Protocols

The isolation of this compound in the early 1900s relied on classical phytochemical techniques. While a detailed, step-by-step protocol from Hérissey's original publication is not available, the general methodology can be reconstructed from historical accounts of natural product isolation.

Extraction and Purification of this compound (circa 1905)

This protocol is a representative reconstruction of the methods likely used by Hérissey and his contemporaries.

Objective: To isolate crystalline this compound from the bark of Prunus padus or leaves of Prunus laurocerasus.

Materials:

-

Freshly collected bark of Prunus padus or leaves of Prunus laurocerasus.

-

Ethanol (90-95%)

-

Lead (II) acetate solution

-

Hydrogen sulfide (gas)

-

Filter paper and funnel

-

Evaporation apparatus (e.g., water bath)

-

Crystallization dishes

Methodology:

-

Extraction:

-

The fresh plant material was finely ground or macerated.

-

The ground material was then boiled in a large volume of ethanol for several hours to extract the soluble compounds, including this compound.

-

The alcoholic extract was filtered to remove the solid plant debris.

-

-

Purification:

-

The filtered ethanolic extract was concentrated under reduced pressure or by gentle heating on a water bath to a syrupy consistency.

-

The concentrated aqueous-alcoholic solution was treated with a solution of lead (II) acetate. This step precipitated tannins, proteins, and other impurities.

-

The precipitate was removed by filtration.

-

To remove the excess lead from the filtrate, a stream of hydrogen sulfide gas was passed through the solution, precipitating the lead as lead sulfide (PbS).

-

The lead sulfide precipitate was then removed by filtration.

-

-

Crystallization:

-

The purified filtrate was carefully concentrated by slow evaporation.

-

As the solvent evaporated, this compound would crystallize out of the solution.

-

The resulting crystals were collected, washed with a small amount of cold ethanol, and dried.

-

Structural Elucidation via Enzymatic Hydrolysis

Objective: To identify the constituent components of this compound.

Materials:

-

Purified this compound crystals

-

Emulsin (an enzyme preparation from bitter almonds)

-

Water

-

Apparatus for distillation and collection of volatile compounds

-

Reagents for the detection of glucose (e.g., Fehling's solution), benzaldehyde (e.g., formation of a phenylhydrazone derivative), and hydrocyanic acid (e.g., Prussian blue test).

Methodology:

-

A solution of this compound in water was prepared.

-

Emulsin was added to the this compound solution, and the mixture was allowed to incubate.

-

The reaction mixture was then distilled. The volatile components, benzaldehyde and hydrocyanic acid, were collected in the distillate.

-

The presence of benzaldehyde in the distillate was confirmed by its characteristic odor and by forming a crystalline derivative, such as a phenylhydrazone.

-

The presence of hydrocyanic acid was confirmed by a colorimetric test, such as the Prussian blue test.

-

The non-volatile residue remaining after distillation was tested for the presence of a reducing sugar using Fehling's solution, which would give a positive result for glucose.

Visualizing Historical and Modern Perspectives

The following diagrams illustrate the historical experimental workflow for the isolation and characterization of this compound, as well as the modern understanding of its biosynthetic pathway.

Caption: Historical workflow for the isolation and characterization of this compound.

Caption: Modern understanding of the this compound biosynthetic pathway.

Conclusion

The discovery and isolation of this compound by H. Hérissey represent a significant milestone in the field of phytochemistry. The classical methods of extraction, purification, and characterization, though laborious by modern standards, were instrumental in laying the foundation for our understanding of this important cyanogenic glycoside. This historical perspective, combined with our current knowledge of its biosynthesis and physiological roles, provides a rich context for ongoing research into the diverse functions of this compound in plants and its potential applications in medicine and other fields.

References

Prunasin and its Critical Role in the Bitterness of Almond Kernels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prunasin, a cyanogenic glycoside, and its pivotal relationship to the bitterness of almond (Prunus dulcis) kernels. The document details the biosynthesis and catabolism of this compound and its diglucoside derivative, amygdalin, which is the primary determinant of bitterness. It outlines the genetic basis for this trait and presents detailed methodologies for the quantification of these compounds and the assessment of key enzymatic activities. This guide is intended to serve as a valuable resource for researchers in plant biochemistry, food science, and drug development.

Introduction: The Chemical Basis of Almond Bitterness

The bitterness in almond kernels is primarily attributed to the presence of the cyanogenic diglucoside, amygdalin.[1][2][3] Upon enzymatic hydrolysis, amygdalin releases hydrogen cyanide (HCN), a toxic compound, and benzaldehyde, which imparts a characteristic bitter flavor.[4][5] The precursor to amygdalin is the monoglucoside this compound, which is synthesized from the amino acid phenylalanine.[1][6] While this compound is found in various tissues of the almond tree, its conversion to amygdalin and subsequent accumulation in the kernel is what distinguishes bitter almonds from their sweet counterparts.[1][6] The presence or absence of bitterness is a critical trait in almond breeding programs and has significant implications for the food and pharmaceutical industries.[7] The genetic control of this trait is attributed to a single gene, with the sweet kernel phenotype being dominant.[1][8]

Biosynthesis and Catabolism of this compound and Amygdalin

The metabolic pathways governing the synthesis and breakdown of this compound and amygdalin are crucial to understanding the biochemical basis of almond bitterness. These pathways involve a series of enzymatic reactions that are spatially and temporally regulated within the developing almond fruit.

This compound and Amygdalin Biosynthesis

The biosynthesis of this compound is initiated from the amino acid L-phenylalanine and involves several key enzymes.[9][10] this compound is synthesized in the tegument (seed coat) of the developing almond.[2][3] In bitter almond varieties, this this compound is then transported to the cotyledons where it is converted to amygdalin.[2][3]

The key enzymes identified in the biosynthetic pathway are:

-

Cytochrome P450 enzymes (PdCYP79D16 and PdCYP71AN24): These enzymes catalyze the conversion of phenylalanine to mandelonitrile, the aglycone precursor of this compound.[6][11]

-

UDP-glucosyltransferases (UGT85A19 and PdUGT94AF3): These enzymes catalyze the glucosylation of mandelonitrile to form this compound.[1][6][9]

-

UDP-glucosyltransferases (PdUGT94AF1 and PdUGT94AF2): These enzymes are responsible for the further glucosylation of this compound to form amygdalin in the cotyledons of bitter almonds.[6]

This compound and Amygdalin Catabolism

The breakdown of amygdalin, which leads to the release of HCN and benzaldehyde, is a two-step enzymatic process.[2][12] This catabolic pathway is compartmentalized, with the enzymes and their substrates being stored in separate cellular locations, only coming into contact upon tissue disruption.[5]

The key catabolic enzymes are:

-

Amygdalin hydrolase (AH): This enzyme hydrolyzes amygdalin to this compound and a glucose molecule.[2][12]

-

This compound hydrolase (PH): This enzyme subsequently hydrolyzes this compound to mandelonitrile and another glucose molecule.[2][12]

-

Mandelonitrile lyase (MDL): This enzyme catalyzes the dissociation of mandelonitrile into benzaldehyde and hydrogen cyanide.[2][12]

In sweet almond varieties, a high level of β-glucosidase activity, including this compound hydrolase, in the inner epidermis of the tegument is thought to prevent the transport of this compound to the cotyledons, thus inhibiting amygdalin accumulation.[2][3][13]

Quantitative Analysis of this compound and Amygdalin

The concentration of this compound and amygdalin varies significantly between sweet, semi-bitter, and bitter almond varieties. Accurate quantification of these compounds is essential for quality control in the food industry and for research purposes.

| Almond Phenotype | Variety Examples | Amygdalin Content (mg/100g) | This compound Content | Reference |

| Sweet | Nonpareil, Carmel, California | Generally < 0.2 - 16 | Trace levels | [14] |

| Semi-bitter | Mission, Garrigues | ~52 - 180 | Levels correspond with amygdalin | [14] |

| Bitter | S3067 | ~3,300 - 5,400 | Precursor to high amygdalin levels | [14][15] |

Note: this compound levels are often not reported independently in mature kernels as it is largely converted to amygdalin in bitter varieties. The data presented are compiled from multiple sources and represent a general range.

Experimental Protocols

Extraction and Quantification of this compound and Amygdalin by UHPLC-MS/MS

This method allows for the simultaneous measurement of this compound, amygdalin, and total cyanide.[16][17][18]

Extraction:

-

Finely grind almond kernels to a homogenous powder.

-

Weigh approximately 1 gram of the ground sample into a centrifuge tube.

-

Add 10 mL of 90:10 (v/v) ethanol:water as the extraction solvent.[18]

-

Sonicate the mixture for 150 minutes to ensure efficient extraction.[18]

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.22 µm filter prior to analysis.

UHPLC-MS/MS Analysis:

-

Instrumentation: An ultra-high-pressure liquid chromatography system coupled to a triple-quadrupole mass spectrometer with electrospray ionization (ESI) is used.[14]

-

Column: A suitable C18 reversed-phase column is employed for separation.[19]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.[19]

-

Detection: The analytes are detected in positive ion mode using multiple reaction monitoring (MRM) for specific and sensitive quantification.

-

Quantification: Calibration curves are constructed using certified reference standards for this compound and amygdalin.[17] The limit of quantitation for amygdalin can be as low as 0.13 mg/kg.[14]

Enzyme Activity Assays

This compound Hydrolase (PH) and Amygdalin Hydrolase (AH) Activity:

-

Prepare a crude protein extract from the desired almond tissue (e.g., tegument, cotyledons).

-

The assay mixture should contain the protein extract, a suitable buffer (e.g., phosphate or citrate buffer at the optimal pH), and the substrate (this compound or amygdalin).

-

Incubate the reaction mixture at a controlled temperature.

-

The reaction can be stopped by adding a strong base (e.g., NaOH).

-

The amount of released glucose can be quantified using a coupled enzymatic assay (e.g., with glucose oxidase and peroxidase) or by measuring the released benzaldehyde via HPLC. The release of HCN can also be quantified colorimetrically.

Mandelonitrile Lyase (MDL) Activity:

-

Prepare a crude protein extract from the relevant tissue.

-

The assay mixture should contain the protein extract, a suitable buffer, and mandelonitrile as the substrate.

-

The production of benzaldehyde can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 275 nm).

Genetic Control of Bitterness

The bitterness of almond kernels is a monogenic trait, controlled by the Sweet kernel (Sk) gene.[1][7] The allele for sweet kernels (Sk) is dominant, while the allele for bitter kernels (sk) is recessive.[8] Therefore, trees with the genotypes Sk/Sk and Sk/sk will produce sweet kernels, whereas only trees with the sk/sk genotype will produce bitter kernels.[13][15] This genetic simplicity has facilitated breeding efforts to select for sweet almond varieties.[7] Recent research has identified the specific gene responsible for this trait, which will further aid in the development of molecular markers for early selection in breeding programs.[20]

Conclusion

This compound is a key intermediate in the biosynthesis of amygdalin, the compound responsible for the bitterness of almond kernels. The accumulation of amygdalin in bitter almonds is a result of the spatial and enzymatic regulation of the biosynthetic and catabolic pathways of these cyanogenic glycosides. The genetic basis for this trait is well-defined, making it a target for molecular breeding. The analytical methods detailed in this guide provide robust tools for the quantification of this compound and amygdalin, which is crucial for quality control, food safety, and advancing research in this field. A thorough understanding of the biochemistry of this compound and its relationship to almond bitterness is essential for researchers, scientists, and professionals in related industries.

References

- 1. This compound Hydrolases during Fruit Development in Sweet and Bitter Almonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Bitterness in almonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Almond - Wikipedia [en.wikipedia.org]

- 5. Amygdalin - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. BITTERNESS IN ALMOND | International Society for Horticultural Science [ishs.org]

- 8. Chemical Markers to Distinguish the Homo- and Heterozygous Bitter Genotype in Sweet Almond Kernels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. almonds.org [almonds.org]

- 15. CYANOGENIC GLUCOSIDE PATTERNS IN SWEET AND BITTER ALMONDS [actahort.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New method for measuring cyanide and cyanogenic glycoside analysis in almonds (Prunus dulcis) and almond hulls - American Chemical Society [acs.digitellinc.com]

- 19. Quantification of cyanogenic compounds, amygdalin, this compound, and hydrocyanic acid in almonds (Prunus dulcis Miller) for industrial uses [scielo.org.co]

- 20. geneticliteracyproject.org [geneticliteracyproject.org]

An In-depth Technical Guide on the Genetic Regulation of Prunasin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunasin, a cyanogenic glycoside, is a plant secondary metabolite known for its role in defense against herbivores and pathogens. Upon tissue disruption, this compound is hydrolyzed to produce toxic hydrogen cyanide. The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated at the genetic level. This technical guide provides a comprehensive overview of the core genetic components and regulatory networks governing this compound biosynthesis, intended for researchers, scientists, and professionals in drug development who are interested in understanding and potentially manipulating this pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions catalyzed by specific cytochrome P450s and a UDP-glycosyltransferase.

Core Biosynthetic Enzymes and Genes

The central enzymatic players in the this compound biosynthesis pathway have been identified and characterized in several plant species, particularly within the Prunus genus.

-

Cytochrome P450s (CYPs): Two key families of cytochrome P450 enzymes are involved in the initial steps of the pathway.

-

CYP79 family: Enzymes belonging to the CYP79 family, such as CYP79D16, catalyze the conversion of L-phenylalanine to phenylacetaldoxime. This is considered a rate-limiting step in the pathway[1].

-

CYP71 family: Following the initial conversion, a CYP71 family enzyme, such as CYP71AN24, is responsible for the conversion of phenylacetaldoxime to mandelonitrile[1][2][3].

-

-

UDP-Glycosyltransferases (UGTs): The final step in this compound biosynthesis is the glycosylation of mandelonitrile. This reaction is catalyzed by a UDP-glycosyltransferase.

-

UGT85 family: UGT85A19 has been identified as a key enzyme that transfers a glucose moiety from UDP-glucose to mandelonitrile to form this compound.

-

UGT94 family: In some species, other UGTs, such as UGT94AF3, may also be involved in this final glycosylation step.

-

The genes encoding these enzymes are crucial for the synthesis of this compound and their expression levels often correlate with the accumulation of this cyanogenic glycoside.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound from L-phenylalanine.

Genetic Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic genes is under complex transcriptional control, involving specific transcription factors and signaling pathways.

Transcriptional Regulation

-

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors are known to play a significant role in regulating the biosynthesis of various secondary metabolites, including cyanogenic glycosides. These transcription factors can bind to specific motifs in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription.

-

MYB Transcription Factors: In conjunction with bHLH proteins, MYB transcription factors often form regulatory complexes that fine-tune the expression of target genes in response to developmental and environmental cues.

Signaling Pathways

-

Jasmonic Acid (JA) Signaling: The jasmonic acid signaling pathway is a key hormonal pathway involved in plant defense responses. Exogenous application of jasmonates has been shown to induce the expression of genes involved in the biosynthesis of secondary metabolites, including those in the this compound pathway. The JA signaling cascade often involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors like bHLH and MYB, which in turn upregulate the expression of biosynthetic genes[4][5][6][7].

Visualization of the Regulatory Network

The following diagram provides a simplified model of the transcriptional regulation of this compound biosynthesis.

Quantitative Data

Quantitative analysis of enzyme kinetics and gene expression provides crucial insights into the efficiency and regulation of the this compound biosynthetic pathway.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for a key enzyme in the this compound biosynthesis pathway. Comprehensive kinetic data for all enzymes in the pathway is an area of ongoing research.

| Enzyme | Substrate | Km (µM) | Turnover Rate (min-1) | Source |

| CYP71AN24 | Phenylacetaldoxime | 3.9 | 46.3 | [3] |

Quantitative Gene Expression Analysis

The expression levels of this compound biosynthetic genes can vary significantly between different plant tissues and in response to external stimuli. The following table provides an example of relative gene expression data from a study on Prunus species.

| Gene | Tissue/Condition | Relative Expression (Fold Change) | Source |

| CYP79D16 | Young Leaves vs. Old Leaves | Data not available | |

| CYP71AN24 | Young Leaves vs. Old Leaves | Data not available | |

| UGT85A19 | Developing Fruit vs. Mature Fruit | Data not available |

Note: While numerous studies have performed qRT-PCR analysis on these genes in various Prunus species, a standardized, comparative dataset is not available. Researchers are encouraged to consult specific publications for data relevant to their species and experimental conditions of interest.[8][9][10][11][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Gene Cloning and Functional Characterization Workflow

The following diagram outlines a typical workflow for the cloning and functional characterization of a candidate gene involved in this compound biosynthesis.

Detailed Protocol: Cloning of a this compound Biosynthesis Gene

Objective: To isolate and clone the full-length coding sequence of a target gene (e.g., CYP79D16) from a Prunus species.

Materials:

-

Prunus tissue (e.g., young leaves)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

Gene-specific primers (forward and reverse)

-

High-fidelity DNA polymerase

-

PCR purification kit

-

Cloning vector (e.g., pET-28a(+))

-

Restriction enzymes and T4 DNA ligase (if using restriction cloning)

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotic selection

Procedure:

-

RNA Isolation:

-

Harvest fresh Prunus tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Isolate total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

PCR Amplification:

-

Design gene-specific primers based on the known sequence of the target gene.

-

Perform PCR using the synthesized cDNA as a template and high-fidelity DNA polymerase.

-

Optimize PCR conditions (annealing temperature, extension time) as needed.

-

Verify the PCR product size by agarose gel electrophoresis.

-

Purify the PCR product using a PCR purification kit.

-

-

Cloning:

-

Ligate the purified PCR product into a suitable cloning vector.

-

Transform the ligation mixture into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

-

Verification:

-

Select individual colonies and perform colony PCR or plasmid mini-preparation followed by restriction digest to confirm the presence of the insert.

-

Sequence the plasmid DNA from positive clones to verify the integrity of the cloned gene.

-

Detailed Protocol: Heterologous Expression and Enzyme Assay

Objective: To express the cloned this compound biosynthesis gene in a heterologous system and confirm its enzymatic activity.

Materials:

-

Expression vector containing the cloned gene

-

Competent cells for heterologous expression (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana with Agrobacterium tumefaciens)

-

Appropriate growth media and selection agents

-

Substrate for the enzyme (e.g., L-phenylalanine for CYP79D16, mandelonitrile for UGT85A19)

-

Cofactors (e.g., NADPH for CYPs, UDP-glucose for UGTs)

-

Reaction buffer

-

LC-MS/MS system for product analysis

Procedure:

-

Heterologous Expression:

-

Yeast (S. cerevisiae):

-

Transform the expression vector into a suitable yeast strain.

-

Grow the transformed yeast in selective media to an appropriate cell density.

-

Induce protein expression according to the specific promoter in the vector.

-

Harvest the cells and prepare microsomes (for CYPs) or soluble protein extracts (for UGTs).

-

-

Nicotiana benthamiana (Transient Expression):

-

Transform the expression vector into Agrobacterium tumefaciens.

-

Infiltrate the Agrobacterium culture into the leaves of N. benthamiana plants.

-

Allow for protein expression over 3-5 days.

-

Harvest the infiltrated leaf tissue and prepare microsomes or soluble protein extracts.

-

-

-

Enzyme Assay:

-

Set up the enzyme reaction in a microcentrifuge tube containing:

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Enzyme preparation (microsomes or soluble protein extract)

-

Substrate (at a known concentration)

-

Cofactors

-

-

Initiate the reaction by adding the substrate or cofactor.

-

Incubate the reaction at an optimal temperature for a specific time period.

-

Stop the reaction by adding a quenching solution (e.g., ice-cold methanol or ethyl acetate).

-

-

Product Analysis:

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the reaction product.

-

Compare the results to a reaction with a control (e.g., empty vector) to confirm that the product is a result of the expressed enzyme's activity.

-

Detailed Protocol: this compound Quantification by LC-MS/MS

Objective: To quantify the concentration of this compound in plant tissue extracts.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Vortex mixer and sonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with a C18 column

-

This compound analytical standard

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Weigh a known amount of the powdered tissue (e.g., 100 mg) into a microcentrifuge tube.

-

Add a defined volume of extraction solvent (e.g., 1 mL of 80% methanol).

-

Vortex the sample vigorously and sonicate for 30 minutes.

-

Centrifuge the sample at high speed to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Inject the filtered extract onto the LC-MS/MS system.

-

Separate the compounds using a C18 column with a gradient of the mobile phases.

-

Detect this compound using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Express the this compound concentration as µg/g or mg/g of fresh or dry weight of the plant tissue.

-

Conclusion

The genetic regulation of this compound biosynthesis is a complex process involving a dedicated set of biosynthetic genes and a network of transcriptional regulators and signaling pathways. A thorough understanding of these components is essential for researchers aiming to manipulate the production of this important secondary metabolite for applications in agriculture, drug development, and synthetic biology. The experimental protocols provided in this guide offer a robust framework for the investigation of the genes and enzymes involved in the this compound biosynthetic pathway. Further research is needed to fully elucidate the intricate regulatory mechanisms and to obtain a complete set of quantitative data for all the key enzymatic steps.

References